(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(4-METHOXYPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE is a complex organic compound that features both benzimidazole and imidazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(4-METHOXYPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and imidazole precursors, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(4-METHOXYPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(4-METHOXYPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(4-METHOXYPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
Imidazole: Another related compound with a wide range of applications.
Other Heterocyclic Compounds: Such as pyrimidines and purines, which also exhibit significant biological activities.
Uniqueness
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(4-METHOXYPHENYL)-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE is unique due to its combination of benzimidazole and imidazole moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H24N4O3 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C27H24N4O3/c1-33-20-11-7-18(8-12-20)17-24-27(32)31(26(30-24)19-9-13-21(34-2)14-10-19)16-15-25-28-22-5-3-4-6-23(22)29-25/h3-14,17H,15-16H2,1-2H3,(H,28,29)/b24-17- |
InChI Key |
SAEMHUFYGHSMJN-ULJHMMPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=C(C=C3)OC)CCC4=NC5=CC=CC=C5N4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=C(C=C3)OC)CCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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